ethyl 4-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate
Description
Ethyl 4-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidinyl sulfanyl group, a 1,4-dihydropyridin-4-one core, and a benzoate ester moiety. These structural motifs are associated with diverse biological activities, including antibacterial and enzyme inhibitory properties . The compound’s synthesis likely involves alkylation and condensation reactions, as seen in analogous dihydropyrimidine derivatives .
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-5-33-23(31)17-6-8-18(9-7-17)27-22(30)13-28-12-21(32-4)20(29)11-19(28)14-34-24-25-15(2)10-16(3)26-24/h6-12H,5,13-14H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJTWGQZSAUUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate is a complex compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 420.49 g/mol. Its structure includes a pyrimidine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O4S |
| Molecular Weight | 420.49 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that thieno[2,3-d]pyrimidine derivatives showed cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition of cell proliferation .
Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
Compounds with similar structural features have also been tested for antimicrobial activity. Research indicates that pyrimidine-based compounds can inhibit bacterial growth effectively. For example, a study on Schiff bases derived from pyrimidines showed moderate to strong antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .
Case Study : A specific derivative was tested for its minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, revealing promising results that suggest potential as an antimicrobial agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that related compounds can inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial properties of the compound. The results indicated that at concentrations ranging from 10 μM to 50 μM, there was significant inhibition of cell viability in cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the pyrimidine ring can enhance biological activity. For instance, introducing electron-withdrawing groups has been correlated with increased potency against tumor cells .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
